molecular formula C11H20N2O3 B1529098 tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1251010-45-3

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1529098
CAS No.: 1251010-45-3
M. Wt: 228.29 g/mol
InChI Key: ONCXRAVDLYHIJE-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is often used as a building block in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
  • tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCXRAVDLYHIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 2
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 3
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 4
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 5
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 6
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

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